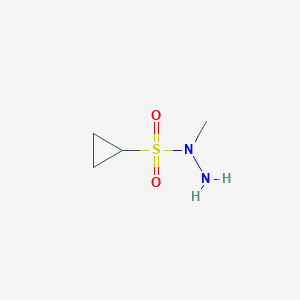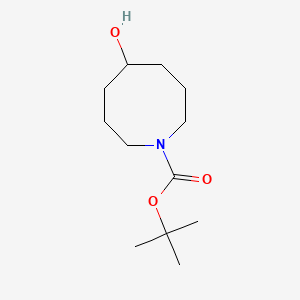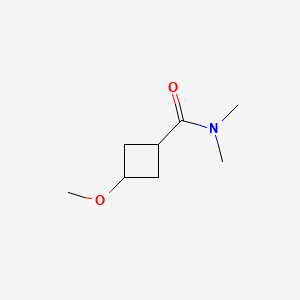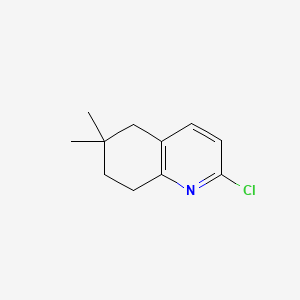![molecular formula C7H7N3O B6604322 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one CAS No. 2633638-14-7](/img/structure/B6604322.png)
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one (MPP) is a heterocyclic organic compound that was first synthesized in the early 2000s. It has since been studied extensively for its potential applications in a variety of fields, including medicine and materials science. MPP is a valuable building block for the synthesis of other compounds and has been used in the synthesis of pharmaceuticals, polymers, and other materials.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied extensively for its potential applications in a variety of scientific fields. In medicine, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied for its potential use in the treatment of certain types of cancer. In materials science, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied for its potential use as a building block for the synthesis of polymers and other materials. Additionally, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been studied for its potential use in the synthesis of pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is not yet fully understood. However, it is believed that 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has the ability to interact with certain enzymes, which may lead to the inhibition of certain biochemical pathways. This inhibition may lead to the inhibition of certain cancer cells, as well as the inhibition of certain inflammatory processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one are not yet fully understood. However, studies have shown that 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has the potential to inhibit certain cancer cells, as well as to inhibit certain inflammatory processes. Additionally, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been shown to have anti-oxidant and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one for laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has been shown to have a variety of potential applications, making it a valuable building block for a variety of experiments. However, one of the main limitations of using 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the exact effects of the compound.
Zukünftige Richtungen
There are a variety of potential future directions for research into 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one. These include further investigation into the exact mechanism of action of the compound, as well as further exploration into its potential applications in medicine and materials science. Additionally, further research into the potential toxicity of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one would be beneficial in order to ensure its safe use in laboratory experiments. Additionally, further research into the potential interactions of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one with other compounds could lead to the development of new and improved pharmaceuticals and materials. Finally, further research into the potential use of 1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one as an anti-inflammatory agent could lead to the development of new treatments for a variety of conditions.
Synthesemethoden
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can be synthesized by a variety of methods, including a two-step method that involves the reaction of 1-methyl-1H-pyrrole with 1,3-dichloro-2-propanol. This method yields a product with a yield of approximately 75%. An alternative method involves the reaction of 1-methyl-1H-pyrrole with 1,3-dibromo-2-propanol, which yields a product with a yield of approximately 55%.
Eigenschaften
IUPAC Name |
1-methyl-6H-pyrrolo[2,3-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-3-2-5-4-8-9-7(11)6(5)10/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKATUSROOMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![ethyl 4-amino-5-cyano-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B6604283.png)





![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

